molecular formula C12H16N2O3 B13157985 4-([[(3-Methylphenyl)amino]carbonyl]amino)butanoic acid

4-([[(3-Methylphenyl)amino]carbonyl]amino)butanoic acid

Cat. No.: B13157985
M. Wt: 236.27 g/mol
InChI Key: GSOPIQWRPDOQKD-UHFFFAOYSA-N
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Description

4-{[(3-methylphenyl)carbamoyl]amino}butanoic acid is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is primarily used in research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-methylphenyl)carbamoyl]amino}butanoic acid typically involves the reaction of 3-methylphenyl isocyanate with 4-aminobutanoic acid under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-methylphenyl)carbamoyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

4-{[(3-methylphenyl)carbamoyl]amino}butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[(3-methylphenyl)carbamoyl]amino}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(3-methylphenyl)carbamoyl]amino}butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research applications.

Biological Activity

4-([[(3-Methylphenyl)amino]carbonyl]amino)butanoic acid, with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with biological targets.

PropertyValue
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
IUPAC Name4-[(3-methylphenyl)carbamoylamino]butanoic acid
InChIInChI=1S/C12H16N2O3/c1-9-4-2-5-10(8-9)14-12(17)13-7-3-6-11(15)16/h2,4-5,8H,3,6-7H2,1H3,(H,15,16)(H2,13,14,17)
InChI KeyGSOPIQWRPDOQKD-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=CC=C1)NC(=O)NCCCC(=O)O

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can inhibit enzyme activity by binding to active sites and modulating receptor activity as either an agonist or antagonist. This interaction influences various cellular signaling pathways, making it a candidate for therapeutic applications.

Therapeutic Potential

Research indicates that this compound may exhibit anti-inflammatory , analgesic , and antimicrobial properties:

  • Anti-inflammatory Activity : Studies have shown that derivatives of compounds similar to this compound can significantly reduce inflammation in animal models. For instance, in carrageenan-induced paw edema models, certain analogs demonstrated superior anti-inflammatory effects compared to standard treatments like indomethacin .
  • Antimicrobial Properties : The compound's potential as an antimicrobial agent has been explored through various studies. For example, conjugates formed with amino acids displayed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The inhibitory zones ranged from 9 to 14 mm when tested against strains like Staphylococcus aureus and Escherichia coli .
  • Cytotoxic Effects : Preliminary cytotoxicity assays indicate that certain derivatives may possess significant cytotoxic activity against cancer cell lines. The compound's structure allows for interactions that could lead to apoptosis in malignant cells .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of synthesized compounds related to this compound. The synthesized molecules were tested against various bacterial strains using the agar-well diffusion method. Results indicated that compounds containing aromatic amino acids exhibited enhanced antibacterial properties compared to their non-aromatic counterparts .

Study on Anti-inflammatory Properties

In another research effort, the anti-inflammatory effects of several derivatives were assessed using a rat paw model induced by carrageenan. Among the tested compounds, those with specific substitutions on the aromatic ring showed remarkable inhibition rates (up to 48%) compared to conventional anti-inflammatory drugs .

Comparison with Similar Compounds

The biological activities of this compound can be contrasted with similar compounds:

CompoundBiological Activity
4-{[(3-methylphenyl)carbamoyl]amino}butanoic acidAnti-inflammatory and analgesic
4-{[(3-methoxyphenyl)carbamoyl]butanoic acidModerate antimicrobial properties

This comparison highlights the unique properties of this compound in terms of its efficacy and potential applications in therapeutic settings.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

4-[(3-methylphenyl)carbamoylamino]butanoic acid

InChI

InChI=1S/C12H16N2O3/c1-9-4-2-5-10(8-9)14-12(17)13-7-3-6-11(15)16/h2,4-5,8H,3,6-7H2,1H3,(H,15,16)(H2,13,14,17)

InChI Key

GSOPIQWRPDOQKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCCCC(=O)O

Origin of Product

United States

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